molecular formula C10H10ClFO3 B8420650 4-(4-Chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid

4-(4-Chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid

Cat. No. B8420650
M. Wt: 232.63 g/mol
InChI Key: MOPYIRFVVHTJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid is a useful research compound. Its molecular formula is C10H10ClFO3 and its molecular weight is 232.63 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

4-(4-chloro-3-fluoro-2-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO3/c11-7-5-4-6(10(15)9(7)12)2-1-3-8(13)14/h4-5,15H,1-3H2,(H,13,14)

InChI Key

MOPYIRFVVHTJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCCC(=O)O)O)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of zinc pieces (11.4 g), mercuric chloride (3.0 g), concentrated hydrochloric acid (4.6 mL) and water (140 mL) was stirred at room temperature for 5 minutes. The solvent was then decanted off. To the solid, were added concentrated hydrochloric acid (41 mL), water (18.6 mL), toluene (23 mL) and 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-4-oxo-butyric acid (8.6 g, 35 mmol). The resulting mixture was heated at reflux for 2 days, with the addition of concentrated hydrochloric acid in 12 hour intervals. The reaction mixture was cooled and extracted with ether (50 mL×3). The collected organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give pure 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid (6.0 g, 74%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.74 (dt, 2H), 2.20 (t, J=7.40 Hz, 2H), 2.57 (t, J=7.56 Hz, 2H), 6.87-6.92 (m, 2H), 9.90 (br s, 1H), 12.03 (br s, 1H).
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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